REACTION_CXSMILES
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[CH3:1][O:2][C:3]1[CH:11]=[CH:10][C:6]([CH2:7][C:8]#[N:9])=[CH:5][CH:4]=1.[CH3:12][C:13]([CH3:15])=O.[OH-].[K+]>CO>[CH3:1][O:2][C:3]1[CH:11]=[CH:10][C:6]([C:7](=[C:13]([CH3:15])[CH3:12])[C:8]#[N:9])=[CH:5][CH:4]=1 |f:2.3|
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Name
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|
Quantity
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18.6 g
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Type
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reactant
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Smiles
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COC1=CC=C(CC#N)C=C1
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Name
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|
Quantity
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50 mL
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Type
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reactant
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Smiles
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CC(=O)C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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to yield
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Type
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DISTILLATION
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Details
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after workup and distillation at 111-113° C./0.05 mbar, 2-(4-methoxyphenyl)-3-methyl-but-2-ene nitrile (14.3 g, 18%)
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Name
|
|
Type
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|
Smiles
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COC1=CC=C(C=C1)C(C#N)=C(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |